
2-(Difluoromethoxy)-5-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-(hydroxymethyl)phenol is an organic compound characterized by the presence of a difluoromethoxy group and a hydroxymethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(hydroxymethyl)phenol typically involves the introduction of the difluoromethoxy group and the hydroxymethyl group onto a phenol ring. One common method involves the reaction of a phenol derivative with difluoromethylating agents under controlled conditions. The hydroxymethyl group can be introduced through formylation reactions using formamidine acetate and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium-based catalysts.
Reduction: Reducing agents such as sodium borohydride can be used for the reduction of the hydroxymethyl group.
Substitution: Electrophilic reagents like Selectfluor are used for introducing fluorine atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Methyl-substituted phenols.
Substitution: Fluorinated phenol derivatives.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-(hydroxymethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest aromatic alcohol, used as a precursor for many chemical compounds.
4-Aminophenol: An important intermediate in the synthesis of pharmaceuticals and dyes.
2-Aminophenol: Used in the production of rubber chemicals and photosensitive materials.
Uniqueness
2-(Difluoromethoxy)-5-(hydroxymethyl)phenol is unique due to the presence of both difluoromethoxy and hydroxymethyl groups, which impart distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H8F2O3 |
|---|---|
Poids moléculaire |
190.14 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-(hydroxymethyl)phenol |
InChI |
InChI=1S/C8H8F2O3/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8,11-12H,4H2 |
Clé InChI |
UBJFKGYVNZTSPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


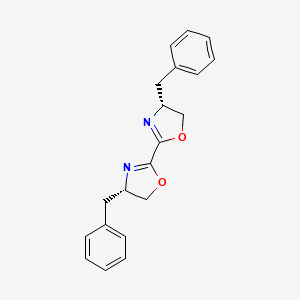
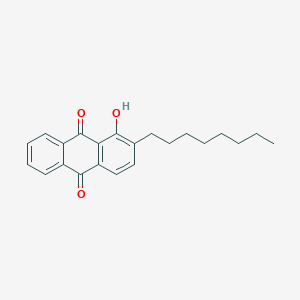
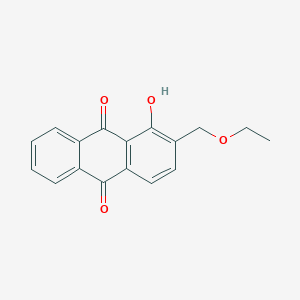
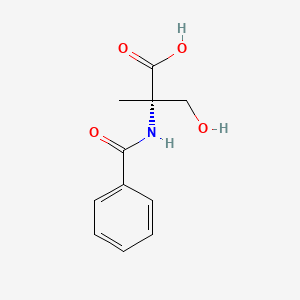
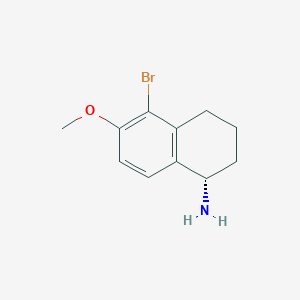
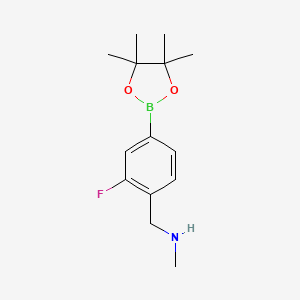
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)

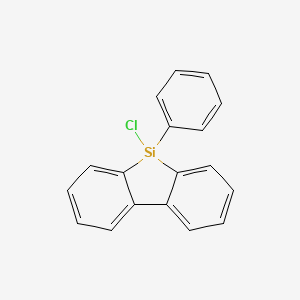
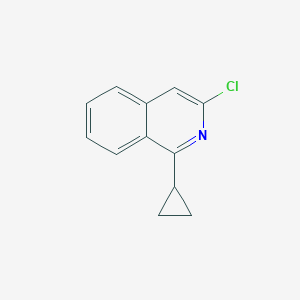
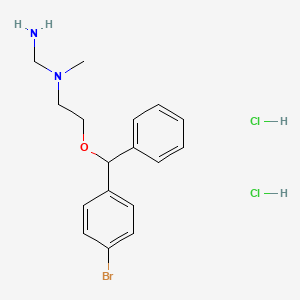

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
